![molecular formula C23H32N2O2 B10850349 [17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate](/img/structure/B10850349.png)
[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MCL-449 is a compound known for its role as an inhibitor of myeloid cell leukemia 1 (MCL-1), a protein that plays a crucial role in the regulation of apoptosis. MCL-1 is part of the B-cell lymphoma 2 (BCL-2) family of proteins, which are key regulators of the intrinsic apoptotic pathway. Overexpression of MCL-1 is often associated with high tumor grade, poor survival, and resistance to cancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCL-449 involves a series of chemical reactions designed to produce a compound that can effectively inhibit MCL-1. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of MCL-449 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and selectivity for MCL-1.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Industrial Production Methods
Industrial production of MCL-449 follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used to carry out the chemical reactions.
Continuous Flow Synthesis: Continuous flow reactors may be employed to improve efficiency and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MCL-449 undergoes various chemical reactions, including:
Oxidation: MCL-449 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on MCL-449.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of MCL-449 with modified functional groups, which can be used to study its structure-activity relationship and improve its efficacy as an MCL-1 inhibitor.
Scientific Research Applications
MCL-449 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure and function of MCL-1 and its role in apoptosis.
Biology: Employed in cell biology research to investigate the mechanisms of cell death and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress MCL-1.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MCL-1.
Mechanism of Action
MCL-449 exerts its effects by binding to the MCL-1 protein, thereby inhibiting its anti-apoptotic function. This binding disrupts the interaction between MCL-1 and pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. The molecular targets and pathways involved include:
MCL-1: The primary target of MCL-449.
BCL-2 Family Proteins: MCL-449 affects the balance between pro-survival and pro-apoptotic proteins within the BCL-2 family.
Caspase Activation: The inhibition of MCL-1 leads to the activation of caspases, which are key executors of apoptosis.
Comparison with Similar Compounds
MCL-449 is compared with other MCL-1 inhibitors, such as:
AZD5991: Another potent MCL-1 inhibitor with a similar mechanism of action.
S63845: A selective MCL-1 inhibitor that has shown efficacy in preclinical models.
A-1210477: An early-stage MCL-1 inhibitor with a different chemical structure but similar biological activity.
Uniqueness
MCL-449 is unique in its high binding affinity and selectivity for MCL-1, making it a valuable tool for studying the role of MCL-1 in cancer and developing targeted therapies.
Properties
Molecular Formula |
C23H32N2O2 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate |
InChI |
InChI=1S/C23H32N2O2/c1-2-24-22(26)27-18-9-8-17-13-21-19-5-3-4-10-23(19,20(17)14-18)11-12-25(21)15-16-6-7-16/h8-9,14,16,19,21H,2-7,10-13,15H2,1H3,(H,24,26) |
InChI Key |
RVWFZRGYOXCUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OC1=CC2=C(CC3C4C2(CCCC4)CCN3CC5CC5)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


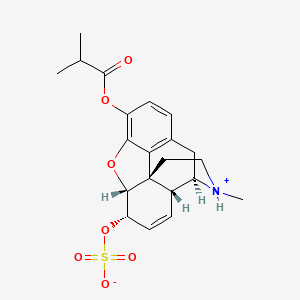
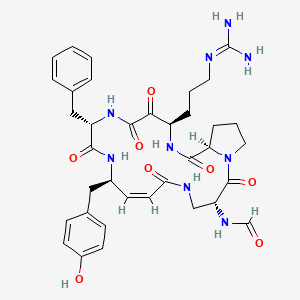
![1-(6-Chloronaphthalen-2-yl)sulfonyl-4-[(1-pyridin-4-ylpiperidin-4-yl)methyl]piperazine](/img/structure/B10850301.png)
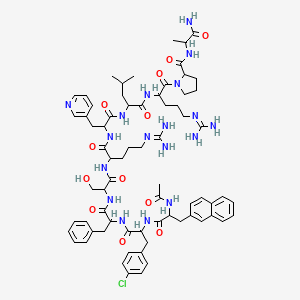
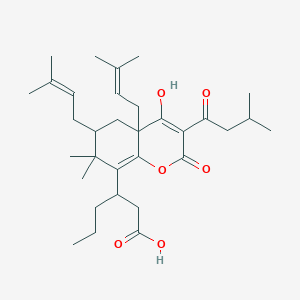
![(1R,9R,10R)-17-(cyclobutylmethyl)-4-(4-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-trien-4-yl]oxy}butoxy)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2,4,6-triene](/img/structure/B10850314.png)
![(17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl) N-ethylcarbamate](/img/structure/B10850317.png)
![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850323.png)
![bis[(1R,9R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] butanedioate](/img/structure/B10850326.png)
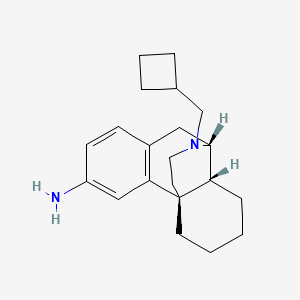
![[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]urea](/img/structure/B10850332.png)
![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-methylcarbamate](/img/structure/B10850337.png)
![[17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-benzylcarbamate](/img/structure/B10850339.png)

